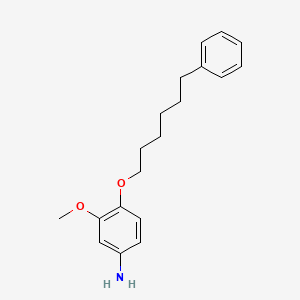
3-methoxy-4-(6-phenylhexoxy)aniline
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-((6-phenylhexyl)oxy)- typically involves the reaction of m-Anisidine with 6-phenylhexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for m-Anisidine, 4-((6-phenylhexyl)oxy)- involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
m-Anisidine, 4-((6-phenylhexyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the functional groups involved .
科学的研究の応用
m-Anisidine, 4-((6-phenylhexyl)oxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to investigate enzyme inhibition and other biological processes.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of m-Anisidine, 4-((6-phenylhexyl)oxy)- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This inhibition can affect various biochemical pathways and processes, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
- o-Anisidine
- p-Anisidine
- 3-Methoxyaniline
Comparison
m-Anisidine, 4-((6-phenylhexyl)oxy)- is unique due to its specific structure, which includes a phenylhexyl group attached to the anisidine moiety. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds like o-Anisidine and p-Anisidine .
Conclusion
m-Anisidine, 4-((6-phenylhexyl)oxy)- is a versatile compound with significant applications in scientific research. Its unique structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential in research and development.
特性
CAS番号 |
15382-76-0 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC名 |
3-methoxy-4-(6-phenylhexoxy)aniline |
InChI |
InChI=1S/C19H25NO2/c1-21-19-15-17(20)12-13-18(19)22-14-8-3-2-5-9-16-10-6-4-7-11-16/h4,6-7,10-13,15H,2-3,5,8-9,14,20H2,1H3 |
InChIキー |
GLLNXISZVSYJPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCCC2=CC=CC=C2 |
正規SMILES |
COC1=C(C=CC(=C1)N)OCCCCCCC2=CC=CC=C2 |
外観 |
Solid powder |
Key on ui other cas no. |
15382-76-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
m-Anisidine, 4-((6-phenylhexyl)oxy)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















